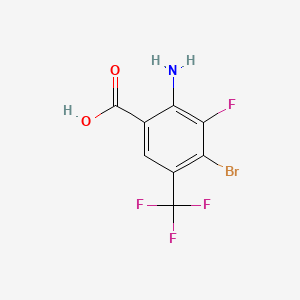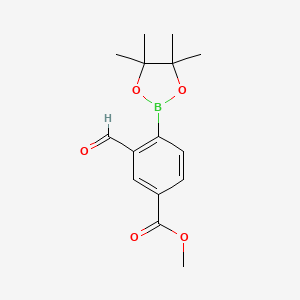
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4BrF4NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, fluoro, and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes:
Nitration: of a suitable precursor to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Halogenation: to introduce bromo and fluoro substituents.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of high-yield reagents, efficient catalysts, and controlled reaction conditions to ensure purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of multiple substituents allows it to engage in various chemical interactions, potentially affecting biological pathways. For instance, the amino group can form hydrogen bonds, while the halogens can participate in halogen bonding, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
- 2-Amino-4-bromo-3-fluoro-5-methylbenzoic acid
- 2-Amino-4-bromo-3-fluoro-5-chlorobenzoic acid
Uniqueness
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Properties
Molecular Formula |
C8H4BrF4NO2 |
|---|---|
Molecular Weight |
302.02 g/mol |
IUPAC Name |
2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16) |
InChI Key |
PKPFCLGECKRINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Br)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)

![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)

![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
